molecular formula C17H21Cl2N3O2S B12935309 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) CAS No. 178980-43-3

1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester)

Cat. No.: B12935309
CAS No.: 178980-43-3
M. Wt: 402.3 g/mol
InChI Key: DQTHCWYPEUCQHP-UHFFFAOYSA-N
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Description

1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) is a complex organic compound. It features an imidazole ring, a propanol group, and a carbamate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) typically involves multiple steps:

    Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Propanol Group: This step involves the alkylation of the imidazole ring with a suitable propanol derivative under basic conditions.

    Introduction of the Dichlorophenylthio Group: This is usually done via a nucleophilic substitution reaction where the imidazole derivative reacts with a dichlorophenylthio halide.

    Formation of the Carbamate Ester: The final step involves the reaction of the intermediate compound with a suitable carbamoyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) can undergo various chemical reactions:

    Oxidation: The propanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamate ester can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-ethyl-4-(1-methylethyl)-
  • 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-(2-hydroxyethyl)-4-(1-methylethyl)-

Uniqueness

1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenylthio group and carbamate ester make it particularly interesting for research in medicinal chemistry and material science.

Properties

CAS No.

178980-43-3

Molecular Formula

C17H21Cl2N3O2S

Molecular Weight

402.3 g/mol

IUPAC Name

3-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]propyl carbamate

InChI

InChI=1S/C17H21Cl2N3O2S/c1-10(2)15-16(25-13-8-11(18)7-12(19)9-13)22(3)14(21-15)5-4-6-24-17(20)23/h7-10H,4-6H2,1-3H3,(H2,20,23)

InChI Key

DQTHCWYPEUCQHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CCCOC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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